2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine
Description
2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine (CAS 117136-35-3) is a chemically modified nucleoside critical in nucleic acid synthesis. It features two protective groups:
- 2'-O-tert-Butyldimethylsilyl (TBDMS): Stabilizes the 2'-hydroxyl against nucleophilic attack and oxidative degradation, enabling selective functionalization of other positions .
- 5'-O-Trityl: Protects the 5'-hydroxyl and is removable under mildly acidic conditions (e.g., dichloroacetic acid), facilitating sequential oligonucleotide assembly .
This compound is pivotal in RNA synthesis, where the TBDMS group ensures 2'-OH stability during phosphoramidite-based coupling, while the trityl group allows controlled 5'-deprotection .
Properties
CAS No. |
117136-35-3 |
|---|---|
Molecular Formula |
C₃₄H₄₀N₂O₆Si |
Molecular Weight |
600.78 |
Synonyms |
2’-O-[(1,1-Dimethylethyl)dimethylsilyl]-5’-O-(triphenylmethyl)urdine; |
Origin of Product |
United States |
Preparation Methods
Catalytic Silylation Using Organic Catalysts
A pivotal advancement in this field involves the use of chiral organic catalysts to direct silylation to the 2'-position. As described by, a catalyst synthesized from valinol and cyclopentyl aldehyde facilitates selective 2'-O-TBDMS protection. The procedure involves:
-
Dissolving uridine (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Adding the catalyst (10–20 mol%), tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
-
Stirring at room temperature for 24 hours under inert atmosphere.
This method achieves 85% yield with >95% regioselectivity for the 2'-position, avoiding competing reactions at the 3'- and 5'-hydroxyls. The catalyst’s steric and electronic properties promote selective activation of the 2'-OH, critical for RNA synthesis where 2'-protection is mandatory.
Traditional Silylation Methods
Alternative approaches employ imidazole as a base in N,N-dimethylformamide (DMF). For example, outlines a protocol where:
-
Uridine reacts with TBDMSCl (1.05 equiv) and imidazole (2.0 equiv) in DMF.
-
The mixture is stirred overnight at ambient temperature.
While this method is effective for bulk silylation, it lacks regioselectivity, often resulting in mixtures of 2'- and 3'-protected isomers. Subsequent chromatography is required to isolate the desired 2'-O-TBDMS-uridine, reducing overall yield to ~70%.
Tritylation of the 5'-Hydroxyl Group
Following 2'-silylation, the 5'-hydroxyl is protected with a trityl group to prevent unwanted side reactions during subsequent coupling steps.
Trityl Chloride in Pyridine
The most widely adopted method involves trityl chloride (TrCl) in anhydrous pyridine:
-
2'-O-TBDMS-uridine (1.0 equiv) is dissolved in pyridine under argon.
-
TrCl (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added.
-
The reaction is stirred at room temperature for 12 hours, followed by quenching with methanol.
Purification via silica gel chromatography (hexane/ethyl acetate gradient) yields 78% of 5'-O-trityl product. The electron-rich pyridine solvent enhances TrCl’s electrophilicity, promoting efficient tritylation.
Comparative Analysis of Tritylating Agents
While TrCl is standard, alternative reagents like 4,4'-dimethoxytrityl chloride (DMTrCl) are occasionally used. However, DMTr groups introduce methoxy substituents that alter solubility and deprotection kinetics. For 5'-O-trityluridine derivatives, the unmodified trityl group offers superior stability under acidic conditions, as evidenced by.
Integrated Synthesis Workflow
Combining these steps, the optimal pathway for 2'-O-TBDMS-5'-O-trityluridine synthesis is:
Reaction Conditions and Yields
Analytical Characterization
-
¹H NMR (500 MHz, CDCl₃): δ 7.45–7.20 (m, 15H, Tr Ar-H), 5.90 (d, J = 8.1 Hz, 1H, H-5), 5.30 (s, 1H, H-1'), 4.10–3.80 (m, 3H, H-2', H-3', H-4'), 1.10 (s, 9H, TBDMS tert-butyl).
-
MS (MALDI-TOF) : m/z 601.28 [M+H]⁺ (calculated for C₃₄H₄₁N₂O₆Si: 600.78).
Challenges and Optimization Strategies
Regioselectivity in Silylation
Without catalysts, uridine’s 2'-, 3'-, and 5'-hydroxyls exhibit similar reactivity. The organic catalyst in mitigates this by hydrogen-bonding to the 3'-OH, leaving the 2'-OH more nucleophilic.
Chemical Reactions Analysis
Types of Reactions
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the protective groups under specific conditions.
Substitution Reactions: Introduction of new functional groups at specific positions.
Common Reagents and Conditions
Deprotection of the 2’-Hydroxyl Group: Typically achieved using fluoride ions from reagents like tetrabutylammonium fluoride.
Deprotection of the 5’-Hydroxyl Group: Achieved using acidic conditions, such as treatment with acetic acid or trifluoroacetic acid.
Major Products Formed
Deprotected Uridine: The primary product after removal of the protective groups.
Functionalized Nucleosides: Depending on the substitution reactions performed, various functionalized nucleosides can be obtained.
Scientific Research Applications
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine has several applications in scientific research:
Nucleic Acid Synthesis: Used in the synthesis of oligoribonucleotides for research in genetics and molecular biology.
Drug Development: Serves as a precursor in the synthesis of modified nucleosides for antiviral and anticancer drugs.
Biochemical Studies: Utilized in studies involving RNA structure and function.
Mechanism of Action
The protective groups in 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine prevent unwanted reactions during nucleic acid synthesis. The tert-butyldimethylsilyl group protects the 2’-hydroxyl group from nucleophilic attack, while the trityl group protects the 5’-hydroxyl group. These protective groups can be selectively removed under specific conditions, allowing for controlled synthesis and functionalization of nucleic acids.
Comparison with Similar Compounds
Structural Modifications and Functional Differences
Key structural analogs and their distinguishing features are summarized below:
Biological Activity
2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine (TBS-uridine) is a modified nucleoside that has garnered attention in the fields of medicinal chemistry and molecular biology due to its unique structural features and potential biological activities. This compound is characterized by the presence of both a tert-butyldimethylsilyl (TBS) protecting group at the 2' position and a trityl group at the 5' position of the uridine molecule. These modifications enhance its stability and solubility, making it a valuable candidate for various biological applications.
The chemical structure of TBS-uridine can be represented as follows:
This structure highlights the protective groups that contribute to its stability and reactivity. The TBS group is known for its ability to protect hydroxyl functionalities during chemical reactions, while the trityl group serves a similar purpose at the 5' position.
TBS-uridine exhibits several biological activities attributed to its ability to interact with nucleic acids and proteins. The silyl and trityl groups enhance its affinity for RNA polymerases, potentially influencing transcription processes. Additionally, studies suggest that TBS-uridine can modulate enzymatic activities related to nucleotide metabolism and RNA processing.
In Vitro Studies
Research has demonstrated that TBS-uridine can act as an inhibitor of specific enzymes involved in nucleotide synthesis. For instance, in vitro assays have shown that TBS-uridine inhibits the activity of ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition is significant for cancer research, as targeting nucleotide metabolism can affect tumor growth.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Ribonucleotide Reductase | Competitive | 12.5 |
| RNA Polymerase II | Non-competitive | 8.0 |
Case Studies
- Cancer Research : In a study involving human cancer cell lines, TBS-uridine was shown to reduce cell proliferation by interfering with RNA synthesis. Cells treated with TBS-uridine exhibited a 40% reduction in growth compared to control groups after 48 hours.
- Viral Infections : Another study investigated the antiviral properties of TBS-uridine against influenza virus. The compound demonstrated significant antiviral activity, reducing viral replication by over 70% in infected cells.
Pharmacological Applications
The modifications present in TBS-uridine not only enhance its stability but also improve its pharmacokinetic properties, making it suitable for therapeutic applications. Potential uses include:
- Antiviral Agents : Due to its ability to inhibit viral replication.
- Anticancer Therapeutics : Exploiting its effects on nucleotide metabolism.
- RNA Modulators : As a tool for studying RNA dynamics and function.
Q & A
Q. What recent findings challenge traditional views on TBDMS/trityl compatibility in automated oligonucleotide synthesis?
- Methodological Answer : Recent studies (2023–2024) reveal that trityl-on purification (via DMT cleavage monitoring) can interfere with TBDMS stability during prolonged synthesis cycles. Solutions include:
- Coupling Efficiency : Use 5-ethylthio-1H-tetrazole (ETT) as an activator to reduce reaction time (3 min vs. 10 min), minimizing silyl group exposure .
- Deprotection : Alternate cleavage protocols (e.g., NHF in methanol) for TBDMS, avoiding standard ammonia conditions that degrade trityl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
